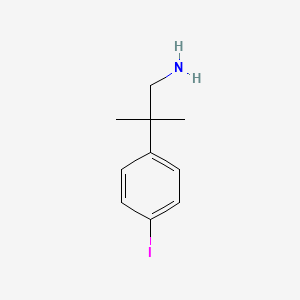

2-(4-Iodophenyl)-2-methylpropan-1-amine

Description

Structural Elucidation of 2-(4-Iodophenyl)-2-methylpropan-1-amine

Molecular Architecture and IUPAC Nomenclature

The molecular formula of this compound is C₁₀H₁₄IN , with a molecular weight of 275.13 g/mol . The IUPAC name designates a propane backbone (propan-1-amine) with two substituents on the second carbon: a methyl group (-CH₃) and a 4-iodophenyl ring. The amine functional group (-NH₂) resides on the first carbon, as illustrated by the SMILES notation CC(C)C(C₁=CC=C(I)C=C₁)N .

The structural specificity arises from the branched alkyl chain and the para-substituted iodine atom on the aromatic ring. This configuration introduces steric hindrance and electronic effects that distinguish it from simpler amphetamine derivatives.

Crystallographic Analysis and Conformational Isomerism

While direct crystallographic data for this compound is limited, insights can be inferred from related para-halogenated amphetamines. For example, 4-iodoamphetamine (C₉H₁₂IN) exhibits a planar aromatic ring with a dihedral angle of ~45° between the phenyl group and the alkylamine chain. The iodine atom’s large van der Waals radius (198 pm) likely influences crystal packing via halogen bonding and London dispersion forces, potentially leading to a higher melting point compared to fluoro- or chloro-analogues.

Conformational isomerism in this compound arises from restricted rotation around the C–C bond linking the quaternary carbon (C2) to the aromatic ring. The bulky 4-iodophenyl and methyl groups create an energy barrier, favoring a staggered conformation to minimize steric strain. Computational models suggest two dominant conformers:

Comparative Structural Analysis with Para-Halogenated Amphetamine Derivatives

The structural and electronic effects of para-halogen substitution are critical in differentiating this compound from its analogues. Key comparisons include:

Key Observations:

- Steric Effects : The iodine atom’s size increases steric bulk, potentially reducing binding affinity at monoamine transporters compared to smaller halogens.

- Electronic Effects : Iodine’s weaker electronegativity (2.66 vs. F: 3.98, Cl: 3.16) diminishes its electron-withdrawing inductive effect, marginally increasing the amine’s basicity (predicted pKa ~9.5 vs. ~8.8 for 4-fluoroamphetamine).

- Lipophilicity : The higher XLogP value compared to fluoro- and chloro-derivatives underscores enhanced lipid solubility, which may influence blood-brain barrier permeability.

Properties

IUPAC Name |

2-(4-iodophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSDHRVVNHJLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of Phenyl Derivatives

A common approach involves iodination of a 4-substituted phenyl precursor, often using N-iodosuccinimide (NIS) as the iodinating agent. This reagent provides regioselective iodination at the para position under mild conditions.

- Typical conditions: Reaction in aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile at low temperatures (0 to -10 °C) to control selectivity and yield.

- Acid additives: Organic acids like methanesulfonic acid or acetic acid are often added to facilitate iodination.

- Example: Conversion of 2-(4-ethylphenyl)-2-methylpropanoic acid to the corresponding 4-iodo derivative by NIS in presence of methanesulfonic acid in DMF.

Catalyst-Free and Palladium-Catalyzed Reactions

- Suzuki Coupling: Some methods use palladium-catalyzed Suzuki cross-coupling to attach aryl groups, but these have drawbacks including potential metal contamination and side reactions such as dehalogenation or homocoupling.

- Catalyst-free methods: Recent advances include catalyst- and additive-free one-pot reactions for related compounds, enhancing environmental friendliness and reducing costs.

Representative Preparation Procedure (Patent-Based)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Hydrolysis of ester intermediate | Sodium hydroxide in aqueous/organic solvent | Converts ester to acid |

| 2 | Iodination of acid intermediate | N-iodosuccinimide, methanesulfonic acid, DMF, 0 to -10 °C | Introduces iodine at para position |

| 3 | Purification | Extraction with hydrocarbon solvents (pentane, hexane) | Removes impurities, isolates product |

This sequence yields 2-(4-iodophenyl)-2-methylpropanoic acid, which can be further converted to the amine by standard amination methods.

Industrial and Scalable Methods

- Continuous flow iodination techniques improve control over reaction parameters and product purity.

- Automated synthesis systems enhance reproducibility and throughput.

- Use of inexpensive and less toxic reagents is preferred to minimize environmental impact.

Comparative Analysis of Iodinating Agents

| Iodinating Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Mild, low temperature | High regioselectivity, mild | Requires careful handling |

| Iodine (I2) | Often with acids, harsher | Readily available | Less selective, harsher |

| Iodine monochloride | Low temperature, batchwise | Effective for sensitive substrates | Requires strict temperature control |

NIS is favored for its selectivity and mildness in preparing 4-iodo derivatives.

Research Findings and Optimization Notes

- Selectivity: Maintaining low temperature during iodination reduces side reactions such as over-iodination or ring substitution.

- Purity: Use of hydrocarbon solvents in purification enhances removal of residual iodine and organic acids.

- Yield: Optimized base selection during hydrolysis (e.g., sodium hydroxide) improves conversion rates.

- Environmental impact: Catalyst-free methods and avoidance of palladium reduce metal contamination and waste.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Iodinating agent | N-iodosuccinimide | Preferred for regioselectivity |

| Solvent | DMF, DMSO, acetonitrile | Polar aprotic solvents |

| Temperature (iodination) | 0 to -10 °C | Controls selectivity |

| Base for hydrolysis | Sodium hydroxide | Efficient ester to acid conversion |

| Purification solvent | Pentane, hexane | Removes impurities |

| Reaction time | 1 to 3 hours (iodination) | Monitored by TLC |

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming a phenyl ring without the iodine atom.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of a phenyl ring without the iodine atom.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

2-(4-Iodophenyl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2-methylpropan-1-amine involves its interaction with molecular targets through its iodine and amine functional groups. These interactions can modulate biological pathways, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

- Iodine (4-Iodophenyl): The iodine atom’s large size and polarizability enhance van der Waals interactions and may improve binding to hydrophobic pockets in proteins. However, its high molecular weight reduces solubility compared to smaller halogens like chlorine .

- Chlorine (4-Chlorophenyl): Electron-withdrawing nature increases compound polarity, improving solubility in aqueous media. Chlorinated derivatives are widely used in pesticides and APIs due to stability and synthetic accessibility .

- Trifluoromethyl (4-Trifluoromethylphenyl): Strong electron-withdrawing effect enhances metabolic stability and bioavailability, making this substituent common in CNS-targeting drugs .

- Ethyl (4-Ethylphenyl): Electron-donating alkyl group increases lipophilicity (higher LogP), favoring membrane permeability. The liquid state simplifies handling in industrial processes .

Physicochemical Properties

- Solubility: Iodine and trifluoromethyl groups reduce aqueous solubility compared to chlorine or ethyl substituents. For example, the hydrochloride salt of 2-(4-chlorophenyl)-2-methylpropan-1-amine improves water solubility for formulation .

- Thermal Stability: Halogenated derivatives (Cl, I) exhibit higher thermal stability due to stronger C–X bonds, whereas ethyl-substituted compounds may degrade at lower temperatures .

Research Findings and Trends

Synthetic Methodologies :

- This compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution, analogous to methods for chlorophenyl derivatives .

- highlights iodophenyl-substituted amphetamines synthesized via reductive amination, suggesting similar pathways for the target compound .

The chlorophenyl derivative’s toxicity to prokaryotes () underscores halogenated amines’ role in antimicrobial agents .

Material Science :

- Iodine’s high electron density makes the compound a candidate for heavy-atom derivatization in crystallography, as seen in SHELX-based refinements .

Notes

Data Limitations : Direct experimental data (e.g., NMR, LogP) for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Substituent-Driven Variability: Minor changes in substituents (e.g., iodine vs. chlorine) drastically alter pharmacological and physicochemical profiles.

Synthetic Challenges : Iodine’s steric bulk may complicate synthesis compared to smaller halogens, requiring optimized reaction conditions .

Biological Activity

2-(4-Iodophenyl)-2-methylpropan-1-amine, also known as 4-Iodoamphetamine, is a compound of interest in pharmacological research due to its structural similarities to amphetamines and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12I, with a molecular weight of approximately 276.11 g/mol. The presence of the iodine atom significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a monoamine releasing agent , particularly affecting dopamine, norepinephrine, and serotonin levels in the brain. This mechanism is similar to that of other substituted amphetamines, which can lead to increased neurotransmitter availability at synaptic sites.

Key Mechanisms:

- Dopaminergic Activity : It enhances dopamine release, which may contribute to its stimulant effects.

- Serotonergic Effects : The compound may also influence serotonin pathways, potentially impacting mood and behavior.

- Norepinephrine Release : Increased norepinephrine levels can lead to heightened alertness and energy.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit various biological activities including:

- Stimulant Effects : Increased locomotor activity in animal models.

- Appetite Suppression : Potential use in weight management strategies.

- Psychoactive Properties : Similarities with recreational drugs leading to interest in therapeutic applications.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Dopaminergic Activity | Serotonergic Activity | Norepinephrine Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Amphetamine | High | Low | High |

| MDMA (3,4-methylenedioxymethamphetamine) | Moderate | High | Low |

Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Neuropharmacology : A study conducted on the effects of this compound on dopaminergic signaling revealed enhanced locomotor activity in mice, suggesting stimulant properties akin to traditional amphetamines .

- Weight Management : Research examining appetite suppression indicated that the compound could reduce food intake significantly in controlled trials, presenting a potential avenue for obesity treatment .

- Psychoactive Research : Investigations into the psychoactive effects have shown that it may produce euphoria similar to other amphetamines, raising concerns about its recreational use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Iodophenyl)-2-methylpropan-1-amine with high purity?

- Methodological Answer : A two-step synthesis is commonly employed:

- Step 1 : Reductive amination of 4-iodophenylacetone with ammonia using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 24 hours.

- Step 2 : Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol to achieve >98% purity. Characterization via -NMR (δ 7.65 ppm, aromatic protons) and LC-MS (m/z 290.1 [M+H]+) is critical .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR to confirm aromatic protons (4-iodophenyl group) and methyl/amine protons. -NMR to verify quaternary carbon environments.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (CHIN).

- HPLC-UV : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 60:40) at 254 nm .

Q. How should researchers assess the compound’s stability under standard laboratory storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC and track iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to detect dehalogenation .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s binding affinity to serotonin receptors compared to chloro/fluoro analogs?

- Methodological Answer :

- Comparative SAR Study : Synthesize analogs (e.g., 2-(4-chlorophenyl)- and 2-(4-fluorophenyl)- derivatives) and perform competitive radioligand binding assays (e.g., -LSD for 5-HT2A receptors). Use molecular docking simulations (e.g., AutoDock Vina) to analyze steric/electronic effects of iodine vs. smaller halogens. Iodine’s larger van der Waals radius may enhance receptor interaction but reduce solubility .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in hepatic microsomes?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH. Use LC-QTOF-MS to identify phase I metabolites (e.g., N-demethylation, hydroxylation). Compare retention times and fragmentation patterns with synthetic standards. Iodine’s presence may slow oxidative metabolism due to steric hindrance .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- In Silico Screening : Calculate partition coefficients (LogP) via ChemDraw. Use Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess membrane permeability. Introduce hydrophilic groups (e.g., hydroxyl) to balance iodine’s lipophilicity while retaining target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.